A Senior Application Scientist's Technical Guide to 7-Chloro-4-methoxy-1H-indole (CAS 948581-72-4): Properties, Synthesis, and Applications in Drug Discovery
A Senior Application Scientist's Technical Guide to 7-Chloro-4-methoxy-1H-indole (CAS 948581-72-4): Properties, Synthesis, and Applications in Drug Discovery
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on 7-chloro-4-methoxy-1H-indole. The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This guide delves into the specific attributes of the 7-chloro-4-methoxy substituted variant, offering insights into its physicochemical properties, strategic applications, plausible synthetic routes, and potential for diversification in drug discovery programs.
Core Compound Profile: Physicochemical and Safety Data
A foundational understanding of a compound begins with its fundamental properties and safety profile. 7-Chloro-4-methoxy-1H-indole is a solid, typically light yellow to yellow in appearance.[5] Its key identifiers and predicted physical properties are summarized below.
Table 1: Physicochemical Properties of 7-Chloro-4-methoxy-1H-indole
| Property | Value | Source |
|---|---|---|
| CAS Number | 948581-72-4 | [6] |
| Molecular Formula | C₉H₈ClNO | [5][6] |
| Molecular Weight | 181.62 g/mol | [5] |
| IUPAC Name | 7-chloro-4-methoxy-1H-indole | |
| Appearance | Light yellow to yellow solid | [5] |
| Boiling Point | 333.8 ± 22.0 °C (Predicted) | [5] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 15.70 ± 0.30 (Predicted) | [5] |
| InChI Key | KXAKECTWOHCOSY-UHFFFAOYSA-N | |
Handling this compound requires adherence to standard laboratory safety protocols, as outlined by its hazard classification.
Table 2: GHS Safety and Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | |
The Strategic Role of Substituents in Drug Design
The choice of 7-chloro-4-methoxy-1H-indole as a synthetic starting material is a strategic one, driven by the distinct and synergistic roles of its chloro and methoxy substituents.
-
The 4-Methoxy Group: The electron-donating methoxy group at the 4-position significantly influences the electronic properties of the indole ring. It enhances the nucleophilicity of the scaffold, potentially increasing its reactivity in certain synthetic transformations.[8] In a biological context, methoxy groups can improve metabolic stability and modulate the binding affinity of a molecule to its target by participating in hydrogen bonding or by altering conformation.[2]
-
The 7-Chloro Group: The halogen at the 7-position serves two primary purposes. First, it acts as a crucial synthetic handle for diversification. The chloro group is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, amine, or alkyne moieties. This is a cornerstone of modern library synthesis for hit-to-lead campaigns.[9] Second, the chlorine atom can significantly impact the pharmacokinetics and pharmacodynamics of a final compound, often enhancing binding affinity through halogen bonding and improving membrane permeability.[10]
The combination of these two groups on the indole scaffold creates a versatile building block, pre-configured for both core reactivity modulation and late-stage diversification.
Proposed Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis
The proposed pathway begins with a suitable nitrotoluene precursor, which is first condensed with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Experimental Protocol (Proposed)
Step 1: Synthesis of (E)-1-(3-Chloro-6-methoxy-2-nitrophenyl)-N,N-dimethylethenamine (Enamine Intermediate)
-
Rationale: This step creates the key enamine intermediate. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a one-carbon electrophile and dehydrating agent, reacting with the activated methyl group of the nitrotoluene.
-
Procedure:
-
To a solution of 3-chloro-6-methoxynitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at reflux (e.g., 110 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction by TLC or LC-MS.[11]
-
Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.
-
The resulting crude residue, the enamine intermediate, can often be carried forward without extensive purification or can be recrystallized from a solvent like methanol.
-
Step 2: Reductive Cyclization to 7-Chloro-4-methoxy-1H-indole
-
Rationale: The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of the secondary amine (pyrrolidine) to form the aromatic indole ring. Raney nickel with hydrazine or catalytic hydrogenation are effective for this transformation.[11]
-
Procedure:
-
Dissolve the crude enamine intermediate from Step 1 (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.
-
To this stirred solution, add a catalytic amount of Raney nickel (as a slurry in water or ethanol).
-
Carefully add 85% hydrazine hydrate (3.0 eq) portion-wise to control the vigorous gas evolution and exothermic reaction, maintaining the temperature between 40-50 °C with a water bath.[11]
-
After the addition is complete, continue stirring at 45 °C for an additional 2 hours or until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully filter it through a pad of celite to remove the Raney nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure 7-chloro-4-methoxy-1H-indole.
-
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[12][13][14] This serves as a self-validating system for researchers synthesizing the molecule.
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| NH (H1) | ~8.2-8.5 | br s | - | Typical indole NH, deshielded, broad due to quadrupole relaxation and exchange. |
| H5 | ~6.95-7.05 | d | J ≈ 8.5 | Ortho-coupled to H6. |
| H2 | ~6.90-7.00 | t | J ≈ 2.5-3.0 | Coupled to H3 and NH. |
| H6 | ~6.60-6.70 | d | J ≈ 8.5 | Ortho-coupled to H5, shielded by the 4-methoxy group. |
| H3 | ~6.45-6.55 | t | J ≈ 2.5-3.0 | Coupled to H2 and NH. |
| OCH₃ | ~3.90-4.00 | s | - | Typical aromatic methoxy group singlet. |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C4 | ~150-152 | Aromatic C attached to electron-donating OCH₃. |
| C7a | ~135-137 | Quaternary carbon of the benzene ring. |
| C3a | ~128-130 | Quaternary carbon of the pyrrole ring. |
| C2 | ~122-124 | C2 of the indole ring. |
| C5 | ~115-117 | Aromatic CH. |
| C7 | ~113-115 | Aromatic C attached to Cl. |
| C6 | ~104-106 | Aromatic CH, shielded by the 4-methoxy group. |
| C3 | ~101-103 | C3 of the indole ring. |
| OCH₃ | ~55-56 | Methoxy carbon. |
Table 5: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| N-H Stretch | 3350-3450 | Characteristic indole N-H stretching. |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850-2950 | Methoxy group C-H bonds. |
| C=C Stretch (Aromatic) | 1580-1620 | Benzene and pyrrole ring stretching. |
| C-O Stretch (Aryl Ether) | 1200-1250 | Strong absorption for the Ar-O-CH₃ bond. |
| C-Cl Stretch | 750-800 | C-Cl bond stretching in the fingerprint region. |
Table 6: Predicted Mass Spectrometry Fragmentation (EI-MS)
| m/z Value | Ion | Rationale |
|---|---|---|
| 181/183 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 166/168 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 138 | [M - CH₃ - CO]⁺ or [M - Cl]⁺ | Subsequent loss of carbon monoxide or initial loss of a chlorine radical. |
Reactivity and Application in Library Development
As a synthetic intermediate, 7-chloro-4-methoxy-1H-indole offers multiple sites for chemical modification, making it an excellent scaffold for generating a diverse library of compounds for high-throughput screening.
The primary points of diversification are:
-
N1 Position: The indole nitrogen can be readily alkylated, acylated, or arylated under various conditions.
-
C7 Position: The chloro substituent is the key diversification point, enabling a multitude of palladium-catalyzed cross-coupling reactions.
-
C3 Position: The electron-rich C3 position is susceptible to electrophilic substitution, such as in the Vilsmeier-Haack or Mannich reactions.
The following workflow illustrates a logical approach to leveraging this scaffold in a drug discovery program.
Caption: Logical workflow for scaffold diversification.
Conclusion
7-Chloro-4-methoxy-1H-indole (CAS 948581-72-4) is more than a mere catalog chemical; it is a strategically designed building block for modern medicinal chemistry. Its substituted indole framework provides a stable and biologically relevant core, while the orthogonal reactivity of the methoxy and chloro groups offers a robust platform for generating diverse and complex molecular architectures. The synthetic routes are accessible through established methodologies, and its characterization, though not widely published, is predictable and verifiable. For research teams engaged in the discovery of novel therapeutics, this compound represents a valuable starting point for the efficient construction of compound libraries with a high potential for biological activity.
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